molecular formula C14H18N2O3 B1399255 Methyl 4-(4-acetylpiperazin-2-yl)benzoate CAS No. 1316226-02-4

Methyl 4-(4-acetylpiperazin-2-yl)benzoate

Cat. No. B1399255
M. Wt: 262.3 g/mol
InChI Key: IZNRNLNQYOMIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(4-acetylpiperazin-2-yl)benzoate” is a chemical compound with the linear formula C14 H18 N2 O3 . It is used in scientific research and has diverse applications due to its unique properties.


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-acetylpiperazin-2-yl)benzoate” is represented by the linear formula C14 H18 N2 O3 . The molecular weight of this compound is 262.31 .


Physical And Chemical Properties Analysis

“Methyl 4-(4-acetylpiperazin-2-yl)benzoate” has a molecular weight of 262.31 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives: A study focused on synthesizing new derivatives of 2-(((3-mercapto-5-methyl-4Н-1,2,4-triazol-4-yl)imino)methyl)-5-R-benzoate derivatives for pharmacological screening as antipyretic drugs. Among the studied substances, some showed promising antipyretic activity, exceeding that of the reference substance, acetylsalicylic acid (Kravchenko, Panasenko, & Knysh, 2018).
  • Photopolymerization Initiators: The development of a new alkoxyamine bearing a chromophore group, which decomposes under UV irradiation to generate radicals, suggests potential applications in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).

Biological Activities

  • Antiproliferative Activity: The identification of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a tubulin polymerization inhibitor suggests promising antiproliferative activity toward human cancer cells, indicating potential therapeutic applications (Minegishi et al., 2015).
  • Antibacterial Activity: Research into novel coumarin derivatives highlighted the antibacterial efficacy of specific synthesized compounds, indicating potential for development into antibacterial agents (El-Haggar et al., 2015).
  • Phase-Transfer Catalysis in Synthesis: The study on benzoylation of sodium 4-acetylphenoxide via third-liquid phase-transfer catalysis demonstrated an efficient method for synthesizing 4-acetylphenyl benzoate, showing 100% product yield under optimized conditions, which could have implications for industrial synthesis processes (Huang & Yang, 2005).

Safety And Hazards

The safety data sheet for a related compound, Methyl benzoate, indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Personal protective equipment/face protection should be worn, and contact with eyes, skin, or clothing should be avoided .

Relevant Papers The search results include several peer-reviewed papers related to “Methyl 4-(4-acetylpiperazin-2-yl)benzoate” and similar compounds . These papers cover topics such as the synthesis of related compounds , their use in drug discovery , and their physical and chemical properties .

properties

IUPAC Name

methyl 4-(4-acetylpiperazin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10(17)16-8-7-15-13(9-16)11-3-5-12(6-4-11)14(18)19-2/h3-6,13,15H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNRNLNQYOMIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-acetylpiperazin-2-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-acetylpiperazin-2-yl)benzoate
Reactant of Route 2
Methyl 4-(4-acetylpiperazin-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(4-acetylpiperazin-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(4-acetylpiperazin-2-yl)benzoate
Reactant of Route 5
Methyl 4-(4-acetylpiperazin-2-yl)benzoate
Reactant of Route 6
Methyl 4-(4-acetylpiperazin-2-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.